![molecular formula C12H8N2O4 B3381634 (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 257613-44-8](/img/structure/B3381634.png)

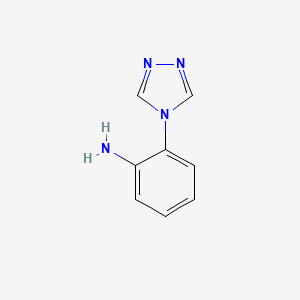

(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid

Overview

Description

Synthesis Analysis

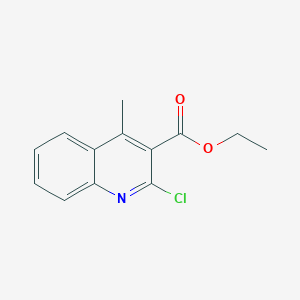

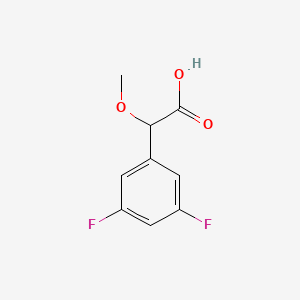

The synthesis of benzofuran pyrimidine derivatives has been studied . A series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized, and biologically evaluated on their inhibition on PARP enzyme activity . Another method involves the use of a superparamagnetic nanocatalyst for the one-pot multicomponent synthesis of benzo[b]pyran and pyrano[2,3-d]pyrimidine derivatives .Chemical Reactions Analysis

The chemical reactions involving benzofuran pyrimidine derivatives have been investigated . For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Another study used a photocatalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives .Mechanism of Action

(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid binds to the nucleotide-binding site of ARF1 and prevents the exchange of GDP for GTP, which is necessary for the activation of ARF1. This results in the inhibition of ARF1-mediated vesicular transport and the disruption of the Golgi apparatus. This compound can also induce the activation of c-Jun N-terminal kinase (JNK) and the production of reactive oxygen species (ROS), which may contribute to the cellular effects of this compound.

Biochemical and Physiological Effects:

This compound has been shown to induce apoptosis and cell cycle arrest in various cell types, including cancer cells. This compound can also modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. In addition, this compound can affect the secretion of cytokines and chemokines, which may have implications for immune responses and inflammation.

Advantages and Limitations for Lab Experiments

(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a useful tool for studying vesicular trafficking and protein sorting in cells. Its fluorescent properties allow for real-time imaging of intracellular dynamics, and its selectivity for ARF1 enables specific targeting of the Golgi apparatus. However, this compound has some limitations for lab experiments. Its cytotoxicity and potential for inducing oxidative stress may affect cell viability and experimental outcomes. In addition, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.

Future Directions

For the use of (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid include the development of new probes for imaging intracellular processes and the investigation of its effects on immune responses and inflammation.

Scientific Research Applications

(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid has been widely used in scientific research as a fluorescent probe for imaging intracellular trafficking and membrane dynamics. This compound can selectively bind to ADP-ribosylation factor 1 (ARF1), a small GTPase that regulates vesicular transport between the Golgi apparatus and the endoplasmic reticulum. By binding to ARF1, this compound can disrupt the integrity of the Golgi apparatus and induce the redistribution of Golgi proteins to the endoplasmic reticulum. This property of this compound has been used to study the mechanism of vesicular trafficking and protein sorting in cells.

Safety and Hazards

properties

IUPAC Name |

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-9(16)5-14-6-13-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4,6H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLZWLMZZHIGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231726 | |

| Record name | 4-Oxobenzofuro[3,2-d]pyrimidine-3(4H)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658236 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

257613-44-8 | |

| Record name | 4-Oxobenzofuro[3,2-d]pyrimidine-3(4H)-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257613-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxobenzofuro[3,2-d]pyrimidine-3(4H)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonan-2-one](/img/structure/B3381625.png)

![1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B3381630.png)

![3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide](/img/structure/B3381645.png)